![molecular formula C10H14ClN3O B1531686 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1289082-21-8](/img/structure/B1531686.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
概要
説明
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, attached to a pyrrolidine ring which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Substitution Reactions: The chloro and methyl groups are introduced via electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow reactors for substitution reactions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
作用機序
The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA, thereby inhibiting their function. Additionally, the compound can interact with protein targets, modulating their activity through competitive inhibition or allosteric modulation.
類似化合物との比較
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: can be compared with other pyrimidine derivatives such as:
[2-(4-Chlorophenyl)pyrimidin-4-yl]methanol: Similar in structure but with a phenyl group instead of a pyrrolidine ring.
[4-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring.
[6-Chloro-2-methylpyrimidin-4-yl]methanol: Lacks the pyrrolidine ring, making it less complex.
The uniqueness of This compound lies in its combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
特性
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZXKVYLXAURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


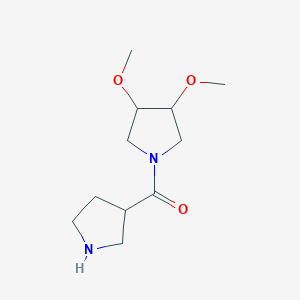

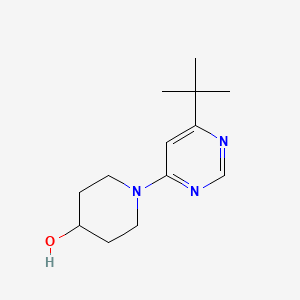
amino}acetic acid](/img/structure/B1531608.png)
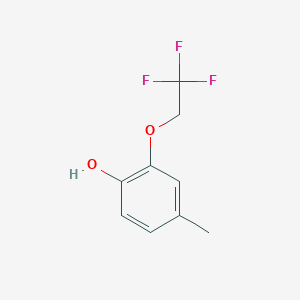
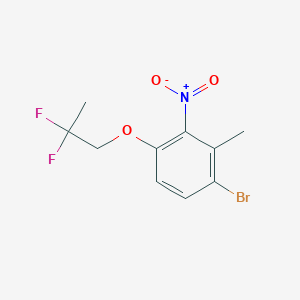
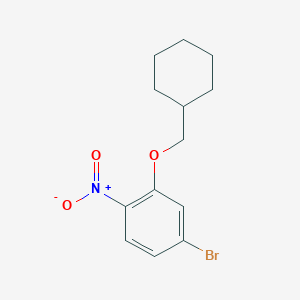

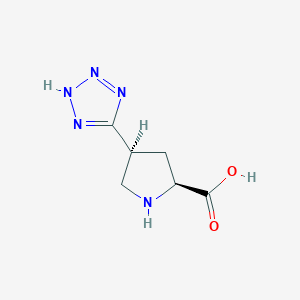
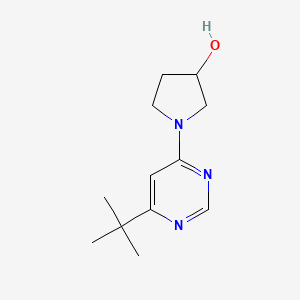
![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
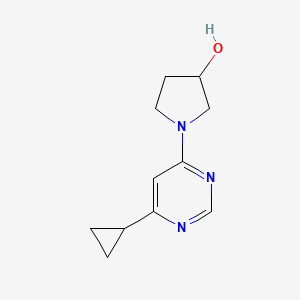
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
